4-[(1,3-Dithiolan-2-ylidene)amino]phenol
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Overview
Description
4-[(1,3-Dithiolan-2-ylidene)amino]phenol is an organic compound characterized by the presence of a phenol group and a 1,3-dithiolan-2-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dithiolan-2-ylidene)amino]phenol typically involves the reaction of a phenol derivative with a 1,3-dithiolane precursor. One common method includes the use of 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Dithiolan-2-ylidene)amino]phenol undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: H₂/Ni, H₂/Rh, zinc in hydrochloric acid (Zn/HCl).
Nucleophiles: Sodium methoxide (NaOCH₃), lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
4-[(1,3-Dithiolan-2-ylidene)amino]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(1,3-Dithiolan-2-ylidene)amino]phenol involves its interaction with molecular targets through its phenol and dithiolan moieties. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Shares the dithiolan ring but lacks the phenol group.
1,3-Dithiane: Similar structure but with a different ring size.
Thiazole derivatives: Contain sulfur and nitrogen atoms in a five-membered ring.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds .
Properties
CAS No. |
62850-53-7 |
---|---|
Molecular Formula |
C9H9NOS2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
4-(1,3-dithiolan-2-ylideneamino)phenol |
InChI |
InChI=1S/C9H9NOS2/c11-8-3-1-7(2-4-8)10-9-12-5-6-13-9/h1-4,11H,5-6H2 |
InChI Key |
XJUCLGHNAHIZTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NC2=CC=C(C=C2)O)S1 |
Origin of Product |
United States |
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